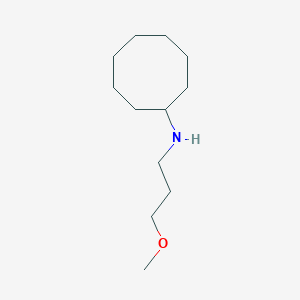![molecular formula C11H11F4N B13241579 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes a pyridine ring fused with a cycloheptane ring, with fluorine and trifluoromethyl groups attached, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be achieved through several methods. One common approach involves the fluorination of a suitable pyridine precursor. For instance, the Umemoto reaction and the Balz-Schiemann reaction are often employed for introducing fluorine atoms into pyridine rings . These reactions typically require specific reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and conditions like elevated temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Additionally, the availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound.
Coupling Reactions: It can act as a ligand in catalytic coupling reactions, such as the aerobic oxidative coupling of xylene catalyzed by palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amination reactions can yield aminopyridines, while coupling reactions can produce biphenyl derivatives .
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates.
Industry: Utilized in the synthesis of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The trifluoromethyl group can also affect the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares similar fluorinated pyridine structure but lacks the fused cycloheptane ring.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of a fluorine atom, leading to different reactivity and applications.
Trifluoromethylpyridine Derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique properties and applications.
Uniqueness
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is unique due to its fused ring structure and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where stability, reactivity, and specific interactions are required.
Propriétés
Formule moléculaire |
C11H11F4N |
|---|---|
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
2-fluoro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C11H11F4N/c12-10-6-8(11(13,14)15)7-4-2-1-3-5-9(7)16-10/h6H,1-5H2 |
Clé InChI |
NHCDSDIJBWXURK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)N=C(C=C2C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


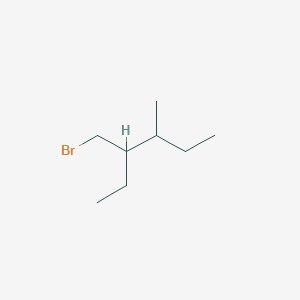
![Spiro[4.5]decane-8-thiol](/img/structure/B13241499.png)
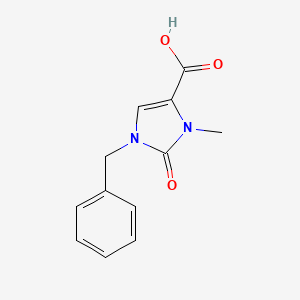
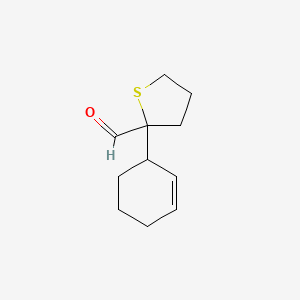
![2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol](/img/structure/B13241523.png)

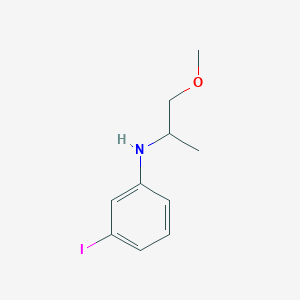
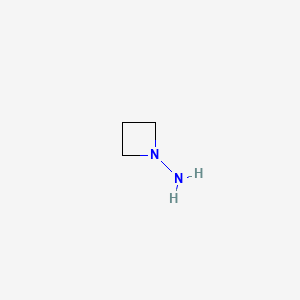
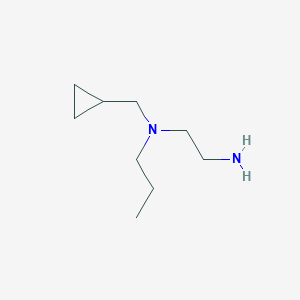

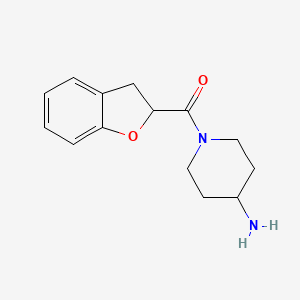
![(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13241553.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)
